2-Fluoro-5-iodo-3-nitropyridine
Description
Structural Classification and Significance within Halogenated and Nitrated Pyridine (B92270) Chemistry
2-Fluoro-5-iodo-3-nitropyridine is classified as a polyfunctionalized, halogenated, and nitrated pyridine derivative. The pyridine ring itself is a six-membered aromatic heterocycle containing one nitrogen atom. wikipedia.orgbritannica.com This nitrogen atom imparts distinct electronic properties, making the ring electron-deficient compared to its carbocyclic analog, benzene. mdma.ch
The significance of this compound lies in the specific combination and positioning of its substituents:
Fluorine at the C2-position: The fluorine atom is a small, highly electronegative element. Its placement at the 2-position, adjacent to the ring nitrogen, makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for synthetic chemists looking to introduce a wide variety of other functional groups at this position.
Nitro group at the C3-position: The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence further deactivates the pyridine ring towards electrophilic substitution but enhances its reactivity towards nucleophilic attack. The nitro group itself can be a valuable synthetic handle, for instance, through its reduction to an amino group, which opens up a plethora of further chemical transformations. Nitropyridines are considered important precursors for a wide range of heterocyclic systems with diverse biological activities. nih.gov
Iodine at the C5-position: The iodine atom is the largest and least electronegative of the common halogens. Its presence on the ring provides another strategic site for modification, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.
The combination of these three groups on a single pyridine scaffold creates a molecule with multiple, orthogonally reactive sites. This polyfunctionality is highly significant as it allows for a stepwise and selective modification of the molecule, enabling the construction of complex molecular architectures from a single, versatile starting material. Halogenated compounds, in general, are prevalent in medicinal chemistry, where halogen atoms can influence a compound's steric and electronic profile and participate in halogen bonding to enhance binding to biological targets. nih.gov
Overview of Strategic Research Areas Involving Polyfunctionalized Pyridines
Polyfunctionalized pyridines, exemplified by this compound, are pivotal in several key areas of chemical research due to their synthetic versatility and the prevalence of the pyridine nucleus in functional molecules. nih.gov
Strategic research areas include:
Medicinal Chemistry and Drug Discovery: The pyridine scaffold is considered a "privileged structure" in drug design, appearing in numerous approved pharmaceuticals. nih.govdntb.gov.uanih.gov The ability to introduce multiple, diverse substituents allows chemists to fine-tune the pharmacological properties of a molecule. Polyfunctionalized pyridines serve as key intermediates in the synthesis of complex drug candidates for a range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govnih.gov The strategic introduction of halogens and nitro groups is a common tactic in the development of new bioactive compounds. nih.gov
Agrochemicals: Similar to pharmaceuticals, many modern herbicides, fungicides, and insecticides are based on a pyridine core. britannica.comacs.org The development of new agrochemicals requires the synthesis and screening of large libraries of compounds, and versatile building blocks like polyfunctionalized pyridines are essential for this process. They allow for the rapid generation of molecular diversity to identify new and effective crop protection agents. chemrxiv.org
Advanced Organic Synthesis: These compounds are highly valued as intermediates in complex total synthesis and methodology development. rsc.org The presence of multiple, differentially reactive functional groups presents interesting challenges and opportunities for synthetic chemists. Research in this area focuses on developing new, selective reactions and strategies to manipulate these functional groups, expanding the toolbox of synthetic organic chemistry.
Materials Science: Pyridine derivatives are also being explored for applications in materials science, including the development of functional polymers, ligands for organometallic catalysts, and components of nanomaterials. nih.govmdpi.com The electronic properties conferred by the pyridine ring and its substituents can be harnessed to create materials with specific optical, electronic, or catalytic properties.
Historical Context of Related Pyridine Derivatives in Advanced Organic Synthesis
The story of pyridine chemistry began in the 19th century. Pyridine was initially isolated from the oily mixture produced by heating animal bones and later from coal tar, which remained its primary source until the mid-20th century. britannica.commdma.chacs.org A significant milestone was the first synthesis of pyridine from acetylene (B1199291) and hydrogen cyanide by William Ramsay in 1876. wikipedia.org This was followed by the development of the first major synthesis of pyridine derivatives by Arthur Rudolf Hantzsch in 1881, a method still relevant today. wikipedia.org
The demand for pyridines grew, and in 1924, Aleksei Chichibabin developed a more efficient synthesis from inexpensive reagents, which became a foundation for industrial production. wikipedia.orgacs.org After 1950, synthetic manufacturing methods largely replaced isolation from coal tar. mdma.ch
The development of methods for the functionalization of the pyridine ring, such as halogenation and nitration, has been a central theme throughout the history of heterocyclic chemistry. chemrxiv.org The synthesis of compounds like 2-amino-5-bromo-3-nitropyridine (B172296) from 2-aminopyridine (B139424) highlights the long-standing efforts to create polyfunctionalized pyridines. orgsyn.org These early efforts laid the groundwork for the creation of more complex and synthetically useful derivatives. The proliferation of research in pyridine chemistry has been immense, leading to comprehensive works cataloging the vast array of synthetic procedures and applications that have emerged over the decades. e-bookshelf.de The journey from a foul-smelling liquid isolated from bone oil to a cornerstone of modern synthesis, medicine, and agriculture underscores the enduring importance of pyridine and its derivatives. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-iodo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKCVQRMMODCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363840 | |
| Record name | 2-Fluoro-5-iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426463-16-3 | |
| Record name | 2-Fluoro-5-iodo-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426463-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 5 Iodo 3 Nitropyridine and Its Precursors
Strategic Approaches to Pyyridine Ring Halogenation
The introduction of halogen atoms onto the pyridine (B92270) ring requires careful consideration of regioselectivity, especially when multiple reactive sites are present.
Regioselective Fluorination Techniques
The incorporation of fluorine into aromatic systems, such as the pyridine ring, can significantly alter the molecule's physical and chemical properties. researchgate.net A number of methods have been developed for the regioselective fluorination of pyridines.
One notable approach involves the use of Zincke imine intermediates, which undergo regioselective C-F bond formation with electrophilic fluorination reagents to produce C3-fluoropyridines. nih.gov Another method utilizes a Rh(III)-catalyzed C–H functionalization to create multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov For imidazo[1,2-a]pyridines, a regioselective synthesis of 3-fluorinated products can be achieved using Selectfluor in an aqueous solution. acs.org
Recent advancements have also focused on radical fluorination, with photoredox catalysis emerging as a powerful tool for various fluorinative transformations. researchgate.net
| Method | Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Zincke Imine Intermediates | Electrophilic fluorination reagents | Regioselective C-F bond formation at the C3-position. | nih.gov |
| Rh(III)-Catalyzed C–H Functionalization | [Cp*RhCl2]2/metal acetate (B1210297) salt, α-fluoro-α,β-unsaturated oximes, alkynes | Preparation of multi-substituted 3-fluoropyridines. | nih.gov |
| Electrophilic Fluorination | Selectfluor, DMAP | Regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines. | acs.org |
| Radical Fluorination | Photoredox catalysts | Enables diverse fluorinative transformations. | researchgate.net |
Directed Iodination Protocols
The introduction of an iodine atom at a specific position on the pyridine ring can be achieved through directed iodination protocols. These methods often employ a directing group to guide the iodinating agent to the desired carbon atom.
For instance, palladium-catalyzed picolinamide (B142947) (PA)-directed iodination of the ε-C(sp²)−H bonds of γ-arylpropylpicolinamides has been reported. beilstein-journals.org This reaction is complementary to directed electrophilic aromatic substitution approaches. beilstein-journals.org Nickel(II)-catalyzed C–H iodination with molecular iodine, directed by bidentate directing groups like 8-aminoquinoline, has also been studied, revealing the importance of the catalyst's electronic state. rsc.org
A radical-based direct C–H iodination has been developed for the C3 and C5 positions of pyridines. rsc.org Furthermore, an environmentally friendly method for the iodination of pyrimidine (B1678525) derivatives using iodine and silver nitrate (B79036) under solvent-free conditions has been demonstrated. nih.gov
Nitration Procedures for Pyridine Frameworks
The nitration of pyridine is a challenging transformation due to the deactivation of the ring by the nitrogen atom, which is often protonated in the strongly acidic conditions required for nitration. rsc.org Direct nitration of pyridine with common nitrating agents like nitric acid or nitric acid/sulfuric acid mixtures typically results in very low yields of nitropyridines. researchgate.net
However, effective methods have been developed. Treating pyridine with dinitrogen pentoxide (N₂O₅) followed by an aqueous solution of sodium bisulfite (NaHSO₃) can yield 3-nitropyridine (B142982) in good yields. researchgate.net Another approach involves the use of nitric acid in the presence of trifluoroacetic anhydride. researchgate.net The nitration of pyridine and its derivatives with the nitronium ion (NO₂⁺) has been studied computationally, highlighting the deactivating effect of protonation. rsc.org
For para-substituted pyridines, nitration can be achieved with a mixture of nitric acid and sulfuric acid, particularly when an activating group like –OH or –NH₂ is present at the para-position. acs.org
Multi-Step Synthesis from Readily Available Pyridine Derivatives
The synthesis of 2-fluoro-5-iodo-3-nitropyridine often involves a multi-step sequence starting from more common pyridine precursors.
Pathways from 2-Aminopyridine (B139424) Analogues
A common strategy involves starting with a 2-aminopyridine derivative. For example, 2-amino-5-fluoropyridine (B1271945) can be synthesized from 2-aminopyridine through a sequence of nitration, amino acetylation, nitro group reduction, diazotization (Schiemann reaction), and hydrolysis. researchgate.net The resulting 2-amino-5-fluoropyridine can then be iodinated.
The synthesis of 2,3-diaminopyridine (B105623) from 2-aminopyridine often proceeds through the formation of 2-amino-5-bromo-3-nitropyridine (B172296) as an intermediate. orgsyn.org This highlights a potential pathway where a 2-aminopyridine is first halogenated and nitrated before further transformations.
Transformations from Chlorinated and Brominated Nitropyridines
Another viable route starts with halogenated nitropyridines. For instance, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) can be synthesized and subsequently transformed. rsc.org A key step in reaching the target molecule is often a halogen exchange (Halex) reaction, where a chloro or bromo substituent is replaced by fluorine. The synthesis of 2-chloro-3-fluoro-5-nitropyridine (B1393277) from 3-fluoro-5-nitropyridin-2-ol (B1531953) has been reported, involving treatment with phosphorus oxychloride and phosphorus pentachloride. chemicalbook.com
Starting with a compound like 2-bromo-5-iodo-3-nitropyridine (B1288167), a subsequent fluorination step, likely a nucleophilic aromatic substitution, would be required to introduce the fluorine atom at the 2-position to yield the final product. sigmaaldrich.com
| Starting Material | Key Intermediates/Reactions | Target/Related Product | Reference |
|---|---|---|---|
| 2-Aminopyridine | Nitration, Acetylation, Reduction, Diazotization (Schiemann), Hydrolysis | 2-Amino-5-fluoropyridine | researchgate.net |
| 2-Aminopyridine | Bromination, Nitration | 2-Amino-5-bromo-3-nitropyridine | orgsyn.org |
| 3-Fluoro-5-nitropyridin-2-ol | POCl₃, PCl₅ | 2-Chloro-3-fluoro-5-nitropyridine | chemicalbook.com |
| 3-Bromo-2-chloro-4-methyl-5-nitropyridine | Halogen exchange (e.g., with NaI) | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | rsc.org |
Advanced Synthetic Transformations for Substituent Introduction
The introduction of fluorine, iodine, and a nitro group onto a pyridine ring requires a strategic approach, often involving modern synthetic techniques to achieve the desired regioselectivity and efficiency.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of nucleophiles onto the electron-deficient pyridine ring. The reactivity of the ring is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group in this compound. The positions ortho and para to the nitro group are particularly activated towards nucleophilic attack.
In a related polysubstituted pyridine system, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective SNAr reactions have been demonstrated to be a viable strategy for introducing various nucleophiles. researchgate.net This suggests that a similar approach could be employed for the synthesis or further functionalization of this compound. For instance, the fluorine atom at the C2 position, activated by the adjacent nitro group at C3, would be a prime site for substitution by a range of nucleophiles. Conversely, the synthesis of this compound could potentially be achieved by the SNAr reaction of a precursor like 2-chloro-5-iodo-3-nitropyridine (B1586500) with a fluoride (B91410) source.
A study on the synthesis of imidazo[4,5-b]pyridine derivatives starting from 2-chloro-3-nitropyridine (B167233) highlights the utility of SNAr followed by further transformations. researchgate.net This underscores the feasibility of using halo-nitropyridines as versatile synthons. The reaction conditions for such transformations are crucial and are discussed in a later section.
The table below summarizes the key aspects of SNAr reactions relevant to the synthesis of functionalized pyridines.
| Parameter | Description | Relevance to this compound |
| Substrate | An electron-deficient aromatic ring with a good leaving group. | A precursor such as 2-chloro-5-iodo-3-nitropyridine would be a suitable substrate for fluorination via SNAr. |
| Nucleophile | A species with a lone pair of electrons. | A fluoride salt (e.g., KF, CsF) would be the nucleophile to introduce the fluorine atom. |
| Activating Group | An electron-withdrawing group (e.g., -NO₂) that stabilizes the Meisenheimer complex. | The nitro group at the 3-position is a powerful activating group, facilitating substitution at the 2-position. |
| Leaving Group | A group that can depart with a pair of electrons (e.g., Cl⁻, Br⁻). | A chlorine atom at the 2-position would serve as a good leaving group. |
| Solvent | Typically a polar aprotic solvent (e.g., DMSO, DMF). | These solvents can solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion. |
Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. These methods often proceed via radical intermediates, offering alternative reaction pathways to traditional ionic mechanisms.
For the synthesis of fluorinated pyridines, photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers has been reported to yield diversely substituted 3-fluoropyridines. organic-chemistry.org This approach, catalyzed by an iridium complex under blue LED irradiation, involves the generation of a radical species, which then participates in the formation of the pyridine ring. organic-chemistry.org While this method builds the pyridine ring itself, the principles of generating fluorinated radical precursors could be adapted for the functionalization of pre-existing pyridine systems.
Furthermore, the direct C-4 selective alkylation of pyridines using photoredox catalysis has been demonstrated, showcasing the ability to functionalize specific positions on the pyridine ring. chemicalbook.com The development of photoredox systems with extreme reduction potentials based on pyridine catalysis further expands the scope of these transformations, enabling the reduction of challenging substrates. beilstein-journals.org These advanced methods could potentially be applied to introduce substituents onto a this compound scaffold or its precursors.
Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for creating C-C, C-N, and C-O bonds. In the context of fluorinated pyridines, these methods are particularly valuable for the introduction of the fluorine atom itself or for coupling the fluorinated pyridine core with other fragments.
The palladium-catalyzed trifluoromethylation of aryl chlorides has been a significant advancement, and similar principles can be applied to monofluorination. beilstein-journals.org For the synthesis of this compound, a plausible route involves the transition metal-catalyzed fluorination of a corresponding 2-chloro or 2-bromo precursor. A review of transition metal-catalyzed nucleophilic fluorination highlights the progress in this area, including the use of palladium and iridium catalysts. rsc.orgcapes.gov.br The choice of catalyst, ligand, and fluoride source is critical for a successful transformation.
Recent advances have focused on the development of methods for the incorporation of fluorine and fluorine-containing groups into organic molecules, with transition metal-catalyzed reactions playing a key role. beilstein-journals.orgnih.gov These reactions offer a high degree of control and functional group tolerance, which is essential when dealing with highly functionalized substrates like nitropyridines.
The following table outlines some transition metal-catalyzed reactions that could be relevant for the synthesis of this compound.
| Reaction Type | Catalyst System (Example) | Potential Application |
| Buchwald-Hartwig Amination | Pd(dba)₂ / BINAP | Introduction of nitrogen-based nucleophiles at the 2- or 4-position of a halopyridine precursor. |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | Coupling of a boronic acid derivative at the 5-position if a bromo or iodo precursor is used. |
| Nucleophilic Fluorination | Pd(0) / Ligand | Conversion of a 2-chloro or 2-bromo-5-iodo-3-nitropyridine to the target compound using a fluoride source. |
| C-H Activation/Fluorination | Pd(OAc)₂ / Directing Group | Direct fluorination of a C-H bond on the pyridine ring, though regioselectivity can be a challenge. nih.gov |
Optimization of Reaction Conditions and Process Efficiency
The efficiency of any synthetic route to this compound hinges on the careful optimization of reaction conditions for each step. This is particularly true for challenging transformations like nucleophilic aromatic substitution and transition metal-catalyzed couplings on electron-deficient, sterically hindered pyridine systems.
For SNAr reactions, key parameters to optimize include the choice of solvent, temperature, and the nature of the nucleophile and leaving group. In the synthesis of 3-fluoropyridines via photoredox catalysis, it was found that dimethylformamide (DMF) as a solvent and the addition of triphenylphosphine (B44618) significantly improved reaction efficiency, with yields reaching up to 99%. organic-chemistry.org For halogen exchange (Halex) reactions, such as the conversion of an iodo- to a fluoro-triazole, high temperatures and an excess of the fluoride source were necessary for efficient conversion. researchgate.net
The development of a tandem reaction in a water-isopropanol medium for the synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine showcases how the choice of a "green" solvent system and a one-pot procedure can enhance process efficiency. researchgate.net Such strategies are highly desirable in modern chemical synthesis to reduce waste and simplify purification procedures.
Synthesis of Isotopically Labeled Analogues for Research Purposes (e.g., ¹⁸F-Labeled Pyridines)
Isotopically labeled compounds, particularly those containing the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, t₁/₂ ≈ 110 min), are crucial for in vivo imaging studies using Positron Emission Tomography (PET). The 2-fluoro-5-iodo-pyridine scaffold is a key feature in several PET radiotracers.
A notable example is the synthesis of ¹⁸F-Niofene, a potential imaging agent for nicotinic α4β2 receptors. researchgate.net The radiosynthesis of this compound, which has a 2-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine structure, provides a direct precedent for the ¹⁸F-labeling of a closely related molecule. The synthesis involved the radiofluorination of a bromo-precursor using [¹⁸F]fluoride, Kryptofix 2.2.2, and potassium carbonate in a mixture of dimethylsulfoxide (DMSO) and acetonitrile (B52724) (CH₃CN). researchgate.net
The development of ¹⁸F-labeled bispyridyl tetrazines for in vivo pretargeted PET imaging further illustrates the importance of the fluoropyridine motif in radiopharmaceutical chemistry. nih.gov Strategies for the ¹⁸F-labeling of sensitive biomolecules often rely on the development of prosthetic groups, such as 2-fluoropyridine-based reagents, that can be readily radiolabeled and then conjugated to a target molecule. researchgate.net
The following table summarizes the key aspects of synthesizing ¹⁸F-labeled pyridine analogues.
| Parameter | Description | Example from ¹⁸F-Niofene Synthesis researchgate.net |
| Radionuclide | Fluorine-18 ([¹⁸F]F⁻) | Produced in a cyclotron. |
| Precursor | A molecule containing a suitable leaving group for nucleophilic substitution. | 2-Bromo-5-iodo-3-[2-(S)-N-tertbutoxycarbonyl-2-pyrrolinemethoxy]pyridine. |
| Labeling Conditions | Reagents and conditions to effect the radiofluorination. | [¹⁸F]Fluoride, Kryptofix 2.2.2, K₂CO₃, DMSO/CH₃CN. |
| Purification | Method to isolate the radiolabeled product with high radiochemical purity. | High-performance liquid chromatography (HPLC). |
| Application | The intended use of the radiolabeled compound. | PET imaging of nicotinic α4β2 receptors. |
Reactivity and Mechanistic Studies of 2 Fluoro 5 Iodo 3 Nitropyridine
Nucleophilic Aromatic Substitution Reactivity Profiling
Nucleophilic aromatic substitution (SNAc) is a primary reaction pathway for electron-deficient aromatic systems like nitropyridines. The presence of the nitro group and the ring nitrogen significantly activates the pyridine (B92270) core towards attack by nucleophiles.
The regioselectivity of nucleophilic attack on the 2-Fluoro-5-iodo-3-nitropyridine ring is controlled by the combined electronic effects of its substituents. The pyridine nitrogen and the nitro group at the C3 position act in concert to strongly withdraw electron density, thereby activating the C2, C4, and C6 positions for nucleophilic attack.
The fluorine atom at the C2 position is the most probable site for substitution. This is due to two main factors:
Activation: The C2 position is ortho to both the activating nitro group and the ring nitrogen, making it highly electron-deficient.
Leaving Group Ability: Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAc. Its high electronegativity polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, which accelerates the rate-determining step of the reaction. brainly.comquizlet.com In comparisons between 2-fluoro-5-nitropyridine (B1295090) and 2-bromo-5-nitropyridine, the fluoro derivative reacts faster with nucleophiles like benzylamine (B48309) because fluorine's electron-withdrawing nature better stabilizes the negatively charged intermediate. brainly.comquizlet.com
The iodine atom at C5 is significantly less reactive towards nucleophilic displacement under typical SNAc conditions compared to the fluorine at C2. While the nitro group also activates the C5 position (para-like relationship), the activation is generally weaker than at the ortho C2 position. Therefore, nucleophilic attack occurs selectively at the C2 carbon, displacing the fluoride (B91410) ion.
Table 1: Influence of Substituents on Positional Reactivity in this compound
| Position | Substituent | Electronic Effect | Influence on Nucleophilic Attack |
| 1 | Nitrogen | Inductive (-I), Mesomeric (-M) | Activates C2, C4, C6 |
| 2 | Fluorine | Inductive (-I), Mesomeric (+M), Good SNAc Leaving Group | Highly activated site, prone to substitution |
| 3 | Nitro (NO₂) | Inductive (-I), Mesomeric (-M) | Strongly activates C2, C4, C6 |
| 5 | Iodine | Inductive (-I), Mesomeric (+M), Poor SNAc Leaving Group | Moderately activated, less reactive than C2 |
The high reactivity of the C2 position in this compound allows for the introduction of a wide variety of functional groups via SNAc reactions. Different classes of nucleophiles have been successfully employed to displace the fluoride, leading to a diverse array of 2-substituted-5-iodo-3-nitropyridines.
N-Nucleophiles: Primary and secondary amines readily react with this compound, typically in the presence of a mild base, to form the corresponding 2-amino-5-iodo-3-nitropyridine (B152466) derivatives.
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can displace the fluorine to yield 2-alkoxy or 2-aryloxy ethers. These reactions often require anhydrous conditions to prevent competing hydrolysis.
S-Nucleophiles: Thiolates are potent nucleophiles that react efficiently to form 2-thioethers. Studies on related 2-arylvinyl-3-nitropyridines show that sulfur nucleophiles can selectively substitute a nitro group, highlighting their high reactivity in such systems. nih.gov
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | Benzylamine | 2-(Benzylamino)-5-iodo-3-nitropyridine |
| Alkoxide | Sodium Methoxide | 2-Methoxy-5-iodo-3-nitropyridine |
| Thiolate | Sodium Thiophenolate | 5-Iodo-3-nitro-2-(phenylthio)pyridine |
Radical Reactions and Their Underlining Mechanisms
While the ionic reactions of this compound are dominated by nucleophilic substitution, the carbon-iodine bond offers potential for radical chemistry. The C-I bond is weaker than C-F, C-N, and C-C bonds, making it susceptible to homolytic cleavage upon initiation by heat, light, or a radical initiator.
Potential radical pathways, though not extensively documented for this specific molecule, could include:
Radical dehalogenation: The iodine atom could be removed by a radical reducing agent, such as tributyltin hydride, to yield 2-fluoro-3-nitropyridine.
Radical coupling: A pyridyl radical generated at the C5 position could participate in coupling reactions.
However, specific studies detailing the radical reactions of this compound are not prominent in the literature.
Sigmatropic Rearrangements and Intramolecular Processes (e.g., Nitro Group Migration)
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-conjugated system. libretexts.orgyoutube.com In principle, the nitro group at the C3 position could undergo a sigmatropic shift. For instance, a researchgate.netepa.gov-migration could move the nitro group to the C5 position.
Research on related compounds like 5-fluoro-2-hydroxypyridine (B1303129) has shown that nitro group migration can occur during synthesis, specifically via the formation of an N-nitropyridinium intermediate followed by rearrangement. However, for this compound, such an intramolecular process is not a commonly observed reaction. These rearrangements typically require significant thermal or photochemical energy to overcome a high activation barrier, and other reaction pathways, like nucleophilic substitution, are kinetically favored.
Cross-Coupling Reactivity with Organometallic Reagents
The presence of an iodine atom at the C5 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. This is a powerful strategy for C-C and C-heteroatom bond formation, allowing for the selective functionalization of the C5 position while leaving the C2-fluorine bond intact. The reactivity difference between the C-I and C-F bonds is the cornerstone of this selectivity, as the C-I bond readily undergoes oxidative addition to low-valent metal catalysts (e.g., Pd(0)), whereas the C-F bond is much more inert.
Common cross-coupling reactions applicable to this substrate include:
Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond, yielding 5-aryl or 5-vinyl-2-fluoro-3-nitropyridines.
Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group at C5.
Heck Coupling: Reaction with alkenes to form 5-alkenyl-2-fluoro-3-nitropyridines.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 5-amino-2-fluoro-3-nitropyridines.
These reactions provide a modular and efficient route to a wide range of complex pyridine derivatives, starting from a common precursor.
Table 3: Potential Cross-Coupling Reactions at the C5 Position
| Coupling Reaction | Reagent Type | Bond Formed | Product Class |
| Suzuki | R-B(OH)₂ | C₅-C | 5-Aryl/vinyl-2-fluoro-3-nitropyridines |
| Sonogashira | R-C≡CH | C₅-C | 5-Alkynyl-2-fluoro-3-nitropyridines |
| Heck | R-CH=CH₂ | C₅-C | 5-Alkenyl-2-fluoro-3-nitropyridines |
| Buchwald-Hartwig | R₂NH | C₅-N | 5-Amino-2-fluoro-3-nitropyridines |
| Stille | R-Sn(Bu)₃ | C₅-C | 5-Aryl/vinyl-2-fluoro-3-nitropyridines |
Functional Group Interconversions of Halogens and the Nitro Group
The reactivity of this compound is dominated by the distinct chemical nature of its substituents. The electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic attack and influences the reactivity of the adjacent halogen atoms. Generally, the functional group transformations can be categorized into three main types: palladium-catalyzed cross-coupling reactions at the iodo position, nucleophilic aromatic substitution at the fluoro position, and reduction of the nitro group.
Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position:
The carbon-iodine bond is the most labile among the functional groups for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine bond. This allows for selective functionalization at the C-5 position.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. libretexts.org In the context of this compound, this reaction is employed to introduce various aryl or heteroaryl substituents at the C-5 position. The reaction typically proceeds by the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product. libretexts.org The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.gov
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 2-Fluoro-5-aryl-3-nitropyridine | Varies |
| This compound | Heteroarylboronic acid | PdCl₂(dppf) | dppf | Na₂CO₃ | Dioxane/H₂O | 2-Fluoro-5-heteroaryl-3-nitropyridine | Varies |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals. wikipedia.org Similar to the Suzuki coupling, this palladium-catalyzed reaction selectively occurs at the C-I bond of this compound. wikipedia.orgnih.gov This regioselectivity is critical for the synthesis of 5-amino-substituted-2-fluoropyridine derivatives. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org The selection of the appropriate phosphine (B1218219) ligand is essential to facilitate the reductive elimination step and prevent catalyst deactivation. libretexts.orgorganic-chemistry.org
| Reactant 1 | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| This compound | Primary or Secondary Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | N-substituted-2-fluoro-3-nitropyridin-5-amine | Varies |
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position:
The fluorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitro group and the ring nitrogen. This makes the C-F bond susceptible to cleavage by various nucleophiles, such as amines, alkoxides, and thiolates. The greater electronegativity and better leaving group ability of fluoride compared to iodide in SNAr reactions on electron-deficient rings dictates this regioselectivity.
| Reactant | Nucleophile | Base (if required) | Solvent | Product |
| This compound | R-NH₂ (Amine) | K₂CO₃ | DMF | 2-(Alkyl/Arylamino)-5-iodo-3-nitropyridine |
| This compound | R-OH (Alcohol) | NaH | THF | 2-Alkoxy-5-iodo-3-nitropyridine |
| This compound | R-SH (Thiol) | Et₃N | CH₃CN | 2-(Alkyl/Arylthio)-5-iodo-3-nitropyridine |
Reduction of the Nitro Group:
The nitro group at the C-3 position can be readily reduced to an amino group, providing a key intermediate for further functionalization, such as diazotization or acylation. google.com A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other reducible functional groups and the desired chemoselectivity. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals such as iron, zinc, or tin in acidic media. google.com
| Reactant | Reducing Agent | Solvent | Product |
| This compound | H₂, Pd/C | Methanol/Ethanol | 5-Fluoro-3-iodopyridin-2-amine |
| This compound | Fe, NH₄Cl | Ethanol/H₂O | 5-Fluoro-3-iodopyridin-2-amine |
| This compound | SnCl₂·2H₂O | Ethanol | 5-Fluoro-3-iodopyridin-2-amine |
The ability to selectively manipulate the fluoro, iodo, and nitro groups on the pyridine core of this compound underscores its importance as a versatile synthetic intermediate. The predictable regioselectivity of these transformations allows for the rational design and synthesis of complex pyridine derivatives for various applications. mdpi.comnih.gov
Applications of 2 Fluoro 5 Iodo 3 Nitropyridine As a Synthetic Building Block
Precursor in the Synthesis of Diverse Pyridine (B92270) Derivatives
The unique trifunctional nature of 2-fluoro-5-iodo-3-nitropyridine enables chemists to introduce a variety of substituents at specific positions on the pyridine core through a range of chemical transformations. The reactivity of each functional group can be selectively harnessed, leading to the generation of a multitude of pyridine derivatives.
The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate 2-substituted-5-iodo-3-nitropyridines. The electron-withdrawing nitro group at the 3-position further activates the 2-position towards nucleophilic attack.
The iodine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling with boronic acids to form C-C bonds with aryl or vinyl groups, the Sonogashira coupling with terminal alkynes to introduce alkynyl moieties, and the Buchwald-Hartwig amination to form C-N bonds with a diverse range of amines. nih.govwikipedia.orgorganic-chemistry.org This reactivity allows for the introduction of significant molecular complexity at the 5-position of the pyridine ring.
The nitro group at the 3-position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation. nih.govchemicalbook.com This transformation is crucial as it opens up a new set of synthetic possibilities. The resulting 3-aminopyridine (B143674) derivative can be further functionalized through diazotization reactions, acylation, or used as a key precursor for the construction of fused heterocyclic systems.
The following table summarizes the key transformations and the resulting pyridine derivatives that can be synthesized from this compound:
| Functional Group | Position | Reaction Type | Reagents/Conditions | Resulting Derivative |
| Fluoro | 2 | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, R-OH, R-SH | 2-Amino/Alkoxy/Thio-5-iodo-3-nitropyridine |
| Iodo | 5 | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 2-Fluoro-5-aryl/vinyl-3-nitropyridine |
| Iodo | 5 | Sonogashira Coupling | R-C≡CH, Pd/Cu catalysts, base | 2-Fluoro-5-alkynyl-3-nitropyridine |
| Iodo | 5 | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 2-Fluoro-5-amino-3-nitropyridine |
| Nitro | 3 | Reduction | SnCl₂/HCl, Fe/AcOH, H₂/Pd-C | 2-Fluoro-5-iodo-3-aminopyridine |
Scaffold for the Construction of Fused Heterocyclic Systems
The ability to introduce an amino group at the 3-position, often in conjunction with a reactive group at the 2-position, makes this compound an excellent starting material for the synthesis of various fused heterocyclic systems. These bicyclic and polycyclic structures are prevalent in medicinal chemistry and materials science.
Imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines are important classes of fused heterocycles with a wide range of biological activities. juniperpublishers.comnih.gov The synthesis of these scaffolds often relies on the construction of a 2,3-diaminopyridine (B105623) intermediate. Starting from this compound, a two-step sequence involving reduction of the nitro group followed by nucleophilic substitution of the fluorine atom with an amine provides the key 5-iodo-2,3-diaminopyridine precursor.
For the synthesis of imidazo[4,5-b]pyridines, this diamine can be cyclized with various one-carbon electrophiles such as formic acid, orthoesters, or aldehydes. nih.govnih.gov The choice of the cyclizing agent determines the substituent at the 2-position of the resulting imidazo[4,5-b]pyridine ring.
Similarly, for the synthesis of pyrrolo[2,3-b]pyridines, the 2,3-diaminopyridine intermediate can be reacted with α-haloketones or other suitable 1,2-dicarbonyl equivalents. This leads to the formation of the five-membered pyrrole (B145914) ring fused to the pyridine core. researchgate.netresearchgate.net
A general synthetic scheme for the preparation of these fused heterocycles is presented below:
Scheme 1: General Synthesis of Imidazo[4,5-b]pyridines and Pyrrolo[2,3-b]pyridines
The versatile reactivity of this compound also allows for its use in the synthesis of other important polycyclic nitrogen heterocycles.
Pyridofuroxans , which are pyridine analogues of benzofuroxans, can be synthesized from 2-azido-3-nitropyridine precursors. researchgate.netresearchgate.net A plausible synthetic route starting from this compound would involve a nucleophilic aromatic substitution of the fluorine atom with sodium azide (B81097) to generate 2-azido-5-iodo-3-nitropyridine. This intermediate can then undergo spontaneous cyclization with the loss of nitrogen gas to form the corresponding pyridofuroxan.
Triazolopyridines are another class of medicinally important fused heterocycles. nih.govorganic-chemistry.orgrsc.org Their synthesis can be envisioned from this compound through several potential pathways. One approach involves the reduction of the nitro group to an amine, followed by diazotization to form a diazonium salt. This reactive intermediate can then be cyclized with a variety of reagents to form the triazole ring. An alternative strategy involves the nucleophilic substitution of the 2-fluoro group with hydrazine, followed by cyclization with a one-carbon unit to construct the triazolo[4,3-a]pyridine scaffold.
Development of New Organic Reactions and Methodologies
The presence of three orthogonally reactive functional groups on a single aromatic ring makes this compound an ideal substrate for the development and showcasing of new synthetic methodologies. The distinct reactivity of the C-F, C-I, and C-NO₂ bonds allows for the exploration of selective and sequential chemical transformations.
For instance, new catalysts or reaction conditions for cross-coupling reactions can be tested for their selectivity towards the C-I bond in the presence of the C-F bond. Similarly, the development of novel nucleophilic aromatic substitution reactions can be demonstrated by the selective displacement of the fluorine atom without affecting the iodine or nitro groups.
The sequential functionalization of this compound serves as a powerful tool to demonstrate the utility of a new synthetic method. For example, a novel Suzuki coupling could be performed at the 5-position, followed by a newly developed amination reaction at the 2-position, and finally, a new reduction method for the nitro group. Successfully carrying out such a sequence of reactions highlights the robustness and functional group tolerance of the newly developed methodologies.
Generation of Molecular Libraries for Chemical Biology Research
The ability to introduce diverse substituents at three different positions of the pyridine ring makes this compound an excellent scaffold for the generation of molecular libraries for chemical biology and drug discovery research. nih.gov By employing combinatorial chemistry principles, a large number of distinct compounds can be synthesized from this single starting material.
A divergent synthetic strategy can be employed where the 2-fluoro, 5-iodo, and 3-nitro positions are functionalized in a stepwise manner with a variety of building blocks. For example, a library of compounds can be generated by first reacting this compound with a set of different amines at the 2-position (SNAr). The resulting products can then be subjected to Suzuki coupling with a diverse set of boronic acids at the 5-position. Finally, the nitro group can be reduced and acylated with a variety of carboxylic acids. This approach allows for the rapid generation of a large and structurally diverse library of pyridine derivatives for high-throughput screening against biological targets.
The following table illustrates a hypothetical library generation from this compound:
| Position 2 (from R-NH₂) | Position 5 (from R'-B(OH)₂) | Position 3 (from R''-COOH after reduction) |
| Morpholine | Phenyl | Acetyl |
| Piperidine | 4-Fluorophenyl | Benzoyl |
| Benzylamine (B48309) | Thiophene-2-yl | Cyclopropanecarbonyl |
| Aniline | Pyridine-3-yl | Isobutyryl |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-fluoro-5-iodo-3-nitropyridine in solution. By analyzing various nuclei, including ¹H, ¹³C, and ¹⁹F, researchers can map out the connectivity and chemical environment of each atom within the molecule.
The analysis of one-dimensional NMR spectra provides fundamental information about the chemical structure. The distinct electronic environments created by the fluorine, iodine, and nitro substituents on the pyridine (B92270) ring result in a predictable pattern of signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the pyridine ring (H-4 and H-6).
The proton at the C-6 position is anticipated to appear as a doublet, split by the proton at C-4.
The proton at the C-4 position is expected to appear as a doublet of doublets, owing to coupling with both the H-6 proton and the ¹⁹F atom at the C-2 position. The electron-withdrawing nature of the adjacent nitro group would shift these protons significantly downfield.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display five signals, one for each carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the attached substituents. The carbons bonded to the electronegative fluorine (C-2), nitro group (C-3), and iodine (C-5) would show characteristic shifts.
¹⁹F NMR Spectroscopy: As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. nih.gov The spectrum for this compound would exhibit a single signal for the fluorine atom at the C-2 position. scienceopen.com This signal's multiplicity would be a doublet of doublets due to coupling with the protons at C-4 and C-6, providing crucial confirmation of the substitution pattern. The chemical shift range in ¹⁹F NMR is very wide, which minimizes the chance of signal overlap. nih.govscienceopen.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| H-4 | 8.5 - 8.8 | dd (doublet of doublets) | ⁴J(H,H) ≈ 2-3 Hz, ⁴J(H,F) ≈ 4-6 Hz |
| H-6 | 8.9 - 9.2 | d (doublet) | ⁴J(H,H) ≈ 2-3 Hz |
| ¹³C | |||
| C-2 | 150 - 155 | d (doublet) | ¹J(C,F) ≈ 230-250 Hz |
| C-3 | 145 - 150 | s (singlet) | |
| C-4 | 130 - 135 | d (doublet) | ³J(C,F) ≈ 4-6 Hz |
| C-5 | 95 - 100 | s (singlet) | |
| C-6 | 155 - 160 | s (singlet) | |
| ¹⁹F | |||
| F-2 | -70 to -90 | dd (doublet of doublets) | ⁴J(F,H) ≈ 4-6 Hz, ⁶J(F,H) ≈ 1-2 Hz |
Note: The data in this table are predicted values based on established spectroscopic principles and data for analogous structures. Actual experimental values may vary.
While 1D NMR provides primary structural data, two-dimensional (2D) NMR experiments are necessary for unambiguous signal assignment and to probe through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the H-4 and H-6 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of the C-4 and C-6 signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is invaluable for assigning the quaternary carbons (C-2, C-3, C-5) by observing their correlations with H-4 and H-6. For instance, H-4 would show correlations to C-2, C-3, C-5, and C-6.
Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming its molecular weight and offering insights into its structure.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. This technique measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). For a molecular formula of C₅H₂FIN₂O₂, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This provides definitive confirmation of the molecular formula.
Predicted HRMS Data:
Molecular Formula: C₅H₂FIN₂O₂
Calculated Exact Mass [M] : 269.9148 u
Primary Fragmentation Pathways: In the mass spectrometer, the molecule would likely fragment in predictable ways, such as the loss of the nitro group (NO₂, 46 u), the iodine atom (I, 127 u), or a combination thereof.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them at a molecular level. nih.gov For this compound, GC is used to separate the compound from any starting materials, by-products, or solvents remaining from its synthesis. The gas chromatogram would ideally show a single, sharp peak, indicating a high degree of purity. The mass spectrometer coupled to the GC provides a mass spectrum for the compound as it elutes from the column, serving as a secondary method of identification and confirming the identity of the main peak.
X-ray Crystallography for Solid-State Molecular Architecture
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. Although specific crystallographic data for this compound is not widely published, analysis of a closely related structure, 2-iodo-3-nitropyridine, provides a strong basis for predicting its solid-state architecture. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present within the this compound molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of a molecule reveals the vibrational frequencies of its bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR spectroscopy a powerful tool for qualitative analysis. youtube.com For this compound, the key functional groups expected to show distinct absorption bands are the C-F, C-I, N=O (from the nitro group), and the pyridine ring vibrations.
While a specific, publicly available, fully interpreted IR spectrum for this compound is not readily found in the searched literature, we can predict the expected absorption regions based on data for similar compounds. For instance, the C-I stretching vibration in iodoalkanes is typically observed in the range of 500-600 cm⁻¹. docbrown.info The nitro group (NO₂) asymmetric and symmetric stretching vibrations are expected to appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-F stretch is typically a strong band found in the 1400-1000 cm⁻¹ region. Vibrations associated with the pyridine ring would also be present.
A detailed analysis of a related compound, 2-amino-5-iodopyridine, utilized Fourier transform infrared (FTIR) spectroscopy to identify its characteristic vibrational modes, which were then compared with theoretical calculations. nih.gov This approach of combining experimental data with computational modeling is a powerful strategy for assigning spectral features accurately.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. Often, vibrations that are weak or absent in the IR spectrum are strong and readily observed in the Raman spectrum, and vice versa.
Similar to IR spectroscopy, a dedicated Raman spectrum for this compound is not available in the public domain. However, studies on analogous molecules like 2-chloro-5-nitropyridine (B43025) have successfully employed FT-Raman spectroscopy to record and analyze their vibrational frequencies. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental Raman spectra to achieve a more precise assignment of the observed vibrational bands. nih.govresearchgate.net For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the pyridine ring.
Table 1: Predicted IR and Raman Active Functional Group Vibrations for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| C-I | Stretch | 500 - 600 docbrown.info | IR, Raman |
| C-F | Stretch | 1000 - 1400 | IR |
| NO₂ | Asymmetric Stretch | 1550 - 1475 | IR |
| NO₂ | Symmetric Stretch | 1360 - 1290 | IR, Raman |
| Pyridine Ring | Ring Vibrations | Various | IR, Raman |
Chromatographic Methods for Purification and Analytical Separation (HPLC, GC)
Chromatographic techniques are indispensable for the purification and analytical separation of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
While specific HPLC methods for this compound are proprietary to chemical suppliers and research labs, general procedures often involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution profile. The purity of synthesized batches of related compounds, such as 2-chloro-5-fluoronicotinic acid, has been successfully determined using HPLC analysis, achieving purities of 99% and higher. google.com Commercial suppliers of similar compounds, like 4-Fluoro-5-iodo-3-nitropyridin-2-amine and 5-Bromo-2-fluoro-3-nitropyridine, often provide HPLC data as part of their quality control documentation. bldpharm.combldpharm.com
Gas Chromatography (GC):
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given that many substituted nitropyridines can be volatilized without decomposition, GC can be an effective method for purity assessment. In GC, the sample is vaporized and injected into a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
Although specific GC methods for this compound are not detailed in the available search results, the purification of related compounds is mentioned. For instance, the purification of a reddish-brown oil containing a related compound was achieved by distillation under reduced pressure, a technique often preceded by GC analysis to determine the optimal conditions. google.com
Table 2: Typical Chromatographic Methods for Halogenated Nitropyridines
| Technique | Stationary Phase (Typical) | Mobile/Carrier Phase (Typical) | Application |
| HPLC | C18 | Acetonitrile/Water or Methanol/Water | Purity assessment, analytical separation |
| GC | Polysiloxane-based | Helium, Nitrogen, or Hydrogen | Purity assessment of volatile compounds |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. This technique provides information about the reduction and oxidation potentials of the molecule, which can be related to its electronic structure and reactivity.
The nitro group in aromatic compounds is known to be electrochemically active and can undergo reduction. The presence of electron-withdrawing groups like fluorine and iodine on the pyridine ring would be expected to influence the reduction potential of the nitro group.
While specific cyclic voltammetry data for this compound is not present in the searched literature, the electrochemical behavior of nitroaromatic compounds is a well-studied area. The reduction of the nitro group typically proceeds in one or more steps, depending on the pH of the medium and the nature of the substituents on the aromatic ring. The initial reduction step often involves the formation of a nitro radical anion.
The electrochemical characterization would provide valuable data on the electron-accepting ability of this compound, which can be correlated with its chemical reactivity in various reactions, particularly those involving electron transfer processes.
Q & A
Basic: What synthetic strategies are optimal for introducing nitro and iodo groups into pyridine derivatives like 2-Fluoro-5-iodo-3-nitropyridine?
The synthesis of polyhalogenated nitropyridines requires careful control of regioselectivity. For nitration, mixed acid systems (HNO₃/H₂SO₄) under low temperatures (0–5°C) minimize side reactions like ring oxidation . Iodination can be achieved via electrophilic aromatic substitution using I₂ in the presence of oxidizing agents (e.g., HIO₃) or via Sandmeyer-type reactions if amino intermediates are accessible . Prioritize nitration before iodination, as the nitro group’s electron-withdrawing nature deactivates the ring, making subsequent iodination challenging without directing groups.
Basic: How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of polyhalogenated nitropyridines?
- ¹⁹F NMR : Fluorine chemical shifts are highly sensitive to electronic environments. For 3-nitro-5-iodo substitution, the fluorine at position 2 exhibits a distinct downfield shift (~-110 ppm) due to proximity to the nitro group .
- IR Spectroscopy : Nitro groups show asymmetric stretching (~1530 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Iodo substituents do not absorb strongly in IR but can be inferred indirectly via ring vibration modes.
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+ for C₅H₂FINO₂ at m/z 281.91) and fragmentation patterns (e.g., loss of NO₂ or I groups) .
Advanced: How do electronic effects of substituents (F, I, NO₂) influence regioselectivity in cross-coupling reactions?
The nitro group acts as a meta-directing, deactivating moiety, while iodine is weakly ortho/para-directing. In Suzuki-Miyaura couplings, the iodine at position 5 is the primary site for coupling due to its lower bond dissociation energy compared to C-F bonds. However, steric hindrance from the nitro group at position 3 can reduce reactivity. Computational studies (e.g., B3LYP/6-31G DFT*) predict charge distributions and transition-state geometries to optimize ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos) .
Advanced: What computational methods are reliable for predicting the electronic properties of this compound?
Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials, which correlate with reactivity in nucleophilic aromatic substitution . For non-covalent interactions (e.g., halogen bonding involving iodine), M06-2X or ωB97X-D functionals with dispersion corrections are recommended . Basis sets should include relativistic pseudopotentials for iodine (e.g., LANL2DZ).
Advanced: How can contradictions in reported regiochemical outcomes for halogen displacement reactions be resolved?
Conflicting data often arise from solvent polarity or catalyst choice. For example, SNAr reactions of the nitro group’s para position (relative to fluorine) may compete with iodine displacement. Systematic mechanistic studies using kinetic isotope effects (KIEs) or in situ IR monitoring can clarify pathways. For instance, polar aprotic solvents (DMSO) favor iodine displacement, while protic solvents (EtOH) stabilize nitro-group-mediated pathways .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Iodinated compounds may require additional thyroid protection.
- Ventilation : Handle in a fume hood to avoid inhalation of nitro-containing dust.
- Spill Management : Contain dry spills with non-combustible absorbents (vermiculite) and avoid aqueous cleanup to prevent exothermic decomposition .
Advanced: How does the fluorine substituent impact the compound’s stability under thermal or photolytic conditions?
Fluorine’s strong C-F bond enhances thermal stability, but the nitro group introduces photolytic sensitivity. Accelerated stability studies (e.g., ICH Q1A guidelines ) under UV light (300–400 nm) show degradation via nitro-to-nitrito rearrangement. Stabilize solutions with antioxidants (e.g., BHT) and store in amber vials at -20°C .
Basic: What chromatographic methods separate this compound from byproducts?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Retention time ~8.2 min.
- TLC : Silica gel GF₂₅₄ with ethyl acetate/hexane (1:3); Rf ~0.45 under UV 254 nm .
Advanced: Can this compound serve as a precursor for bioactive molecules?
Yes. The iodine atom is a versatile handle for synthesizing 5-aryl/heteroaryl pyridines via cross-coupling, which are scaffolds for kinase inhibitors. For example, coupling with boronic acids yields candidates for EGFR or VEGFR inhibitors. Validate bioactivity using cell-based assays (MTT) and docking studies (AutoDock Vina) .
Advanced: How do solvent effects modulate the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
In DMF or DMSO , high polarity stabilizes the Meisenheimer complex, accelerating SNAr at the iodine site. Conversely, THF or toluene favors nitro-group participation. Solvent parameterization using Kamlet-Taft π values* quantifies these effects. Additives like 18-crown-6 enhance fluoride displacement by sequestering K+ in KF-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
